4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloro and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the chloro and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase reactions and the use of catalysts in fluidized-bed reactors can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrazolo[4,3-c]pyridine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biological processes and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and related heterocyclic compounds such as:
- 4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
- 6-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-3-2-12-14-4(3)1-5(13-6)7(9,10)11/h1-2H,(H,12,14) |
InChI Key |
JCYLHBTYZNJFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1C(F)(F)F)Cl)C=NN2 |
Origin of Product |
United States |
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